HSL-IN-3

Beschreibung

Eigenschaften

IUPAC Name |

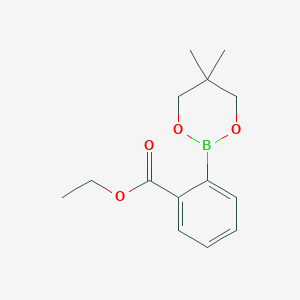

ethyl 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BO4/c1-4-17-13(16)11-7-5-6-8-12(11)15-18-9-14(2,3)10-19-15/h5-8H,4,9-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZHASWCTAWNFFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCC(CO1)(C)C)C2=CC=CC=C2C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50438293 | |

| Record name | Ethyl 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50438293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

346656-34-6 | |

| Record name | Ethyl 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50438293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Mechanism of Action of Hormone-Sensitive Lipase (HSL) Inhibitors: A Technical Guide

Disclaimer: Information regarding a specific molecule designated "HSL-IN-3" is not publicly available at this time. This guide provides a comprehensive overview of the mechanism of action of Hormone-Sensitive Lipase (HSL) inhibitors, drawing upon established principles of HSL function and publicly available data for representative inhibitory compounds. This document is intended for researchers, scientists, and drug development professionals.

Introduction to Hormone-Sensitive Lipase (HSL) as a Therapeutic Target

Hormone-Sensitive Lipase (HSL) is a crucial intracellular enzyme that plays a pivotal role in lipid metabolism and steroidogenesis.[1][2] In adipose tissue, HSL, in concert with adipose triglyceride lipase (ATGL) and monoacylglycerol lipase (MGL), is involved in the hydrolysis of triacylglycerols, with its primary substrate being diacylglycerol.[1][3] This process releases free fatty acids (FFAs) and glycerol into circulation to be used as an energy source by other tissues.[1] Beyond adipose tissue, HSL is expressed in various other tissues, including the adrenal glands, ovaries, testes, and pancreas.[1][4] In steroidogenic tissues, the long-form of HSL hydrolyzes cholesteryl esters to provide the free cholesterol necessary for steroid hormone production.[3]

The activity of HSL is tightly regulated by hormones. Catecholamines stimulate HSL activity through the activation of protein kinase A (PKA), which phosphorylates HSL at specific serine residues (Ser563, Ser659, and Ser660), leading to its translocation from the cytosol to the lipid droplet and increased hydrolytic activity.[1][5] Conversely, insulin potently inhibits HSL-mediated lipolysis.[1][4] The binding of insulin to its receptor activates a signaling cascade that leads to the activation of phosphodiesterase-3B (PDE-3B), which in turn reduces cAMP levels and consequently PKA activity.[1] Given its central role in FFA mobilization, aberrant HSL activity is linked to metabolic disorders such as insulin resistance and type 2 diabetes, making it an attractive target for therapeutic intervention.[1]

General Mechanism of HSL Inhibition

The primary mechanism of action for HSL inhibitors involves the direct modulation of the enzyme's catalytic activity. While various inhibitory strategies can be envisioned, a common approach is the development of small molecules that interfere with the enzyme's active site. These inhibitors can be classified based on their mode of binding, such as competitive, non-competitive, or uncompetitive.

One documented mechanism for an HSL inhibitor, NNC0076-0079, is described as a "substrate inhibitor".[3] This inhibitor acts by interfering with the active site of HSL in a non-covalent fashion.[3] The inhibition is reversible, as the enzyme can regain activity after hydrolyzing the ester bond of the inhibitor.[3] This mode of action suggests a competitive or pseudo-substrate inhibitory mechanism where the compound occupies the active site, preventing the binding and hydrolysis of endogenous substrates like diacylglycerol.

Signaling Pathways Modulated by HSL Inhibition

Inhibition of HSL directly impacts downstream signaling and metabolic pathways that are dependent on the products of its catalytic activity. The primary consequence of HSL inhibition is the reduction of FFA and glycerol release from adipose tissue. This can have several systemic effects, including improved insulin sensitivity and reduced lipid accumulation in non-adipose tissues.

The following diagram illustrates the canonical HSL signaling pathway and the point of intervention for an HSL inhibitor.

Caption: HSL activation by catecholamines via PKA and inhibition by insulin via PDE-3B. An HSL inhibitor blocks the active site of phosphorylated HSL.

Quantitative Data for a Representative HSL Inhibitor (NNC0076-0079)

The following table summarizes the reported in vivo effects of the HSL inhibitor NNC0076-0079.

| Parameter | Species | Dose | Effect | Duration of Effect | Reference |

| Circulating Glycerol Levels | Overnight-fasted rat | 30 mg/kg (oral) | 30-75% reduction relative to pre-dosing levels | 3 hours | [3] |

| Circulating FFA Levels | Overnight-fasted rat | 30 mg/kg (oral) | Reduction observed (quantitative detail not provided) | Not specified | [3] |

| HSL Inhibition | Overnight-fasted rat | ≥ 25 mg/kg (oral) | Solid inhibition (drop in plasma glycerol) | Not specified | [3] |

| Circulating Glycerol Levels | Overnight-fasted mice | Not specified | Similar effect pattern to rats | Not specified | [3] |

Experimental Protocols

Detailed methodologies are crucial for the evaluation of HSL inhibitors. The following protocols are based on the available information for NNC0076-0079.[3]

In Vitro Assays

-

Stock Solution Preparation:

-

Dissolve the HSL inhibitor (e.g., NNC0076-0079) in Dimethyl Sulfoxide (DMSO).

-

Store the stock solution at 4 °C prior to use.

-

-

Test Solution Preparation:

-

Dilute the DMSO stock solution to achieve a final DMSO concentration of 0.4% in the assay medium. This is suitable for experiments on cell supernatants and tissue cultures.

-

In Vivo Studies (Oral Gavage in Rats)

-

Formulation Preparation:

-

Prepare a suspension vehicle consisting of 0.4% Tween 80 (4 g/L) and 0.2% carboxymethylcellulose sodium salt (2 g/L) in Milli-Q water.

-

Suspend the HSL inhibitor (NNC0076-0079) in the vehicle to the desired concentration for oral dosing.

-

-

Animal Model and Dosing:

-

Use overnight-fasted rats.

-

Administer the inhibitor suspension via oral gavage at the desired dose (e.g., 30 mg/kg).

-

Ensure the animals do not have access to food during the experiment.

-

-

Sample Collection and Analysis:

-

Collect plasma samples at various time points post-dosing (e.g., 15 minutes to 5 hours).

-

Analyze the plasma samples for biochemical markers of lipolysis, such as glycerol and free fatty acids.

-

The following diagram outlines a general workflow for the preclinical evaluation of an HSL inhibitor.

References

- 1. An Overview of Hormone-Sensitive Lipase (HSL) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. novonordisk.com [novonordisk.com]

- 4. Update on the synergistic effect of HSL and insulin in the treatment of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. HSL Antibody | Cell Signaling Technology [cellsignal.com]

An In-depth Technical Guide to HSL-IN-3 and its Target, Hormone-Sensitive Lipase

This guide provides a comprehensive overview of the inhibitor HSL-IN-3 and its biological target, Hormone-Sensitive Lipase (HSL). It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the mechanisms of lipolysis and the therapeutic potential of HSL inhibition.

Introduction to Hormone-Sensitive Lipase (HSL)

Hormone-Sensitive Lipase (HSL) is a key intracellular enzyme that plays a critical role in the mobilization of fatty acids from stored triglycerides.[1][2] HSL is responsible for the hydrolysis of triacylglycerols and diacylglycerols, releasing free fatty acids (FFAs) and glycerol, which can then be used by the body for energy.[3][4] The activity of HSL is tightly regulated by hormones; it is activated by catecholamines (like epinephrine) and glucagon, and inhibited by insulin.[2][3] This hormonal control makes HSL a central player in metabolic regulation.

Dysregulation of HSL activity and the subsequent elevation of plasma FFAs are associated with metabolic disorders such as obesity, type 2 diabetes, and insulin resistance.[2] Therefore, the inhibition of HSL is a promising therapeutic strategy for managing these conditions.[1][2]

This compound: A Boronic Acid-Based HSL Inhibitor

This compound is a boronic acid ester derivative that functions as an inhibitor of Hormone-Sensitive Lipase.[5][6][7] It is identified by the CAS Number 346656-34-6 and has a molecular formula of C14H19BO4.[5][6] The development of boronic acid-based inhibitors represents a significant approach in targeting serine hydrolases like HSL.

The following table summarizes the key chemical and inhibitory properties of this compound.

| Property | Value | Reference |

| Compound Name | This compound | MedchemExpress, GlpBio |

| Synonyms | Example 42, Ethyl 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoate | Santa Cruz Biotechnology, Patent US7037905 |

| CAS Number | 346656-34-6 | [5][6] |

| Molecular Formula | C14H19BO4 | [5][6] |

| Molecular Weight | 262.11 g/mol | [5] |

| Target | Hormone-Sensitive Lipase (HSL) | [5][6] |

| IC50 | Data not publicly available in detail; potent inhibition demonstrated in patent literature. | Inferred from Patent US7037905[6] |

HSL Signaling Pathway

The activity of HSL is primarily regulated by reversible phosphorylation through the action of various kinases and phosphatases. The diagram below illustrates the canonical signaling pathways leading to the activation and inhibition of HSL.

Experimental Protocols

The following provides a generalized protocol for determining the inhibitory activity of a compound like this compound on HSL. Specific details may be found in the patent literature (e.g., US7037905).

This assay measures the ability of an inhibitor to block the enzymatic activity of purified HSL using a fluorescent substrate.

Workflow Diagram:

Methodology:

-

Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer, for example, 50 mM Tris-HCl (pH 7.4) containing 150 mM NaCl, 1 mM CaCl2, and 0.1% BSA.

-

Enzyme Solution: Dilute purified, active recombinant human HSL in Assay Buffer to the desired final concentration.

-

Inhibitor Solution: Prepare a stock solution of this compound in 100% DMSO. Perform serial dilutions in DMSO to create a range of concentrations for the dose-response curve.

-

Substrate Solution: Prepare a solution of a fluorogenic lipase substrate (e.g., 4-Methylumbelliferyl Oleate) in an appropriate solvent.

-

-

Assay Procedure:

-

In a 96-well microplate, add a small volume (e.g., 1-2 µL) of the diluted this compound or DMSO (for control wells) to each well.

-

Add the diluted HSL enzyme solution to all wells.

-

Pre-incubate the plate at room temperature for approximately 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the substrate solution to all wells.

-

Incubate the plate at 37°C for a set period (e.g., 30-60 minutes), protected from light.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the chosen substrate.

-

Calculate the percentage of HSL inhibition for each concentration of this compound using the formula: % Inhibition = 100 * (1 - (Fluorescence_Inhibitor - Fluorescence_Blank) / (Fluorescence_DMSO - Fluorescence_Blank))

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

-

Conclusion

This compound is a specific inhibitor of Hormone-Sensitive Lipase, a critical enzyme in lipid metabolism. By targeting HSL, compounds like this compound hold therapeutic potential for metabolic diseases characterized by excessive lipolysis and elevated free fatty acids. The methodologies and pathways described in this guide provide a foundational understanding for researchers engaged in the study of HSL and the development of novel inhibitors. Further investigation into the in vivo efficacy and safety profile of this compound is necessary to fully elucidate its clinical utility.

References

- 1. researchgate.net [researchgate.net]

- 2. The multifunctional role of hormone-sensitive lipase in lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An Overview of Hormone-Sensitive Lipase (HSL) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hormone-sensitive lipase - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Stimulation of lipolysis and hormone-sensitive lipase via the extracellular signal-regulated kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tebubio.com [tebubio.com]

An In-depth Technical Guide to Hormone-Sensitive Lipase (HSL) Inhibition

Disclaimer: No specific public domain information is available for a compound designated "HSL-IN-3." This guide provides a comprehensive overview of Hormone-Sensitive Lipase (HSL) inhibition, utilizing publicly available data for known HSL inhibitors as illustrative examples.

Introduction

Hormone-Sensitive Lipase (HSL) is a key intracellular enzyme that plays a critical role in the mobilization of fatty acids from stored triglycerides.[1] HSL is highly expressed in adipose tissue and is responsible for the hydrolysis of triacylglycerols and diacylglycerols, releasing free fatty acids (FFAs) and glycerol into circulation for use as an energy source by other tissues.[2] The activity of HSL is tightly regulated by hormones; it is activated by catecholamines (e.g., epinephrine and norepinephrine) and glucagon, and inhibited by insulin.[3] Dysregulation of HSL activity and the subsequent elevation of plasma FFAs are associated with metabolic disorders such as obesity, type 2 diabetes, and insulin resistance.[1] Therefore, the inhibition of HSL presents a promising therapeutic strategy for the management of these conditions.[1]

This technical guide provides an in-depth overview of HSL inhibition for researchers, scientists, and drug development professionals. It covers the core mechanism of HSL, quantitative data for representative inhibitors, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows.

HSL Signaling Pathway

The activity of HSL is primarily regulated by reversible phosphorylation through the cyclic AMP (cAMP)-dependent protein kinase A (PKA) signaling pathway.

-

Activation: Hormones like catecholamines bind to β-adrenergic receptors on the surface of adipocytes. This activates adenylyl cyclase, which converts ATP to cAMP.[2] Increased cAMP levels activate PKA, which then phosphorylates and activates HSL, promoting its translocation from the cytosol to the surface of lipid droplets to initiate lipolysis.[1]

-

Inhibition: Insulin, on the other hand, activates phosphodiesterase 3B (PDE3B), which hydrolyzes cAMP, thereby reducing PKA activity and leading to the dephosphorylation and inactivation of HSL.[1]

Quantitative Data for HSL Inhibitors

The inhibitory potency of compounds against HSL is typically quantified by the half-maximal inhibitory concentration (IC50). Below is a summary of IC50 values for selected HSL inhibitors.

| Compound/Extract | HSL IC50 | Target Species | Notes |

| Synthetic Inhibitors | |||

| NNC0076-0079 (Hi 76-0079) | 0.11 µM | Human | A selective, non-covalent HSL inhibitor.[4][5] |

| Compound 7600 | Data not specified | - | 5-methoxy-3-(3-phenoxyphenyl)-1,3,4-oxadiazol-2(3H)-one.[1] |

| Compound 9368 | Data not specified | - | 5-methoxy-3-(3-methyl-4-phenylacetamidophenyl)-1,3,4-oxadiazol-2(3H)-one.[1] |

| Natural Product Inhibitors | |||

| Rosemary Extract | 95.2 µg/mL | - | [1] |

| Gallic Acid (GA) | 14.5 µg/mL | - | A phenolic compound found in various plants.[1] |

| Malva nicaeensis Extract | 51.1 µg/mL | - | [1] |

| Haplophyllum buxbaumii Extract | 101.3 µg/mL | - | [1] |

| Anchusa italica Extract | 132.8 µg/mL | - | [1] |

Experimental Protocols

This protocol describes a general method for determining the in vitro inhibitory activity of a test compound against HSL using a fluorescent substrate.

Materials:

-

Recombinant human HSL

-

Fluorescent triglyceride analogue substrate (e.g., NBD-labeled monoacylglycerol)

-

Assay buffer (e.g., Potassium phosphate buffer, pH 7.0)

-

Test compound dissolved in DMSO

-

96-well microplate (black, clear bottom)

-

Plate reader with fluorescence detection capabilities

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compound in DMSO. Further dilute in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid solvent effects.

-

Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add a defined amount of recombinant HSL to each well. Add the diluted test compound or vehicle control (DMSO in assay buffer) to the respective wells.

-

Incubate the plate at room temperature for a specified period (e.g., 30-70 minutes) to allow the inhibitor to bind to the enzyme.[4]

-

Reaction Initiation: Initiate the enzymatic reaction by adding the fluorescent triglyceride substrate to all wells.

-

Signal Detection: Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader. Measure the increase in fluorescence intensity over time. The excitation and emission wavelengths will depend on the specific fluorophore used.

-

Data Analysis: Calculate the initial reaction rates (slope of the linear portion of the fluorescence vs. time curve) for each concentration of the test compound.

-

Determine the percent inhibition relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Conclusion

Inhibition of Hormone-Sensitive Lipase is a validated and actively pursued strategy for the development of therapeutics for metabolic diseases. This guide has provided a foundational understanding of HSL, its regulation, and methods for identifying and characterizing its inhibitors. The provided data on known inhibitors and the detailed experimental protocol offer a starting point for researchers in this field. Future work will likely focus on the discovery of more potent and selective HSL inhibitors with favorable pharmacokinetic profiles.

References

An In-depth Technical Guide to HSL-IN-3 (CAS Number: 346656-34-6): A Boronic Acid-Based Inhibitor of Hormone-Sensitive Lipase

For Researchers, Scientists, and Drug Development Professionals

Abstract

HSL-IN-3, with the Chemical Abstracts Service (CAS) number 346656-34-6, is a synthetic, boronic acid ester derivative that functions as an inhibitor of hormone-sensitive lipase (HSL). As a key enzyme in the mobilization of fatty acids from stored triglycerides, HSL is a significant target in metabolic research, particularly in the context of obesity, diabetes, and other metabolic disorders. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and relevant experimental protocols. The information presented is intended to support researchers and professionals in the fields of drug discovery and metabolic disease in their investigation and application of this compound.

Introduction

Hormone-sensitive lipase (HSL) is a crucial intracellular enzyme that catalyzes the hydrolysis of triacylglycerols and diacylglycerols, releasing free fatty acids (FFAs) and glycerol. This process, known as lipolysis, is tightly regulated by hormones such as catecholamines (which stimulate HSL activity) and insulin (which inhibits it). The dysregulation of HSL activity is implicated in the pathophysiology of several metabolic diseases, making it an attractive target for therapeutic intervention. This compound has been identified as a specific inhibitor of HSL, offering a valuable tool for studying the physiological and pathological roles of this enzyme.

Chemical and Physical Properties

This compound is characterized by its boronic acid ester functional group, which is key to its inhibitory activity. A summary of its known properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 346656-34-6 |

| Molecular Formula | C₁₄H₁₉BO₄ |

| Molecular Weight | 262.11 g/mol |

| IUPAC Name | Ethyl 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate |

| Appearance | Colorless to slightly yellow liquid |

| Purity | ≥98% |

| Storage | Store at -20°C for long-term stability. |

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of hormone-sensitive lipase. While a specific IC₅₀ value for this compound is not publicly available in the reviewed literature, a patent discloses its utility as an HSL inhibitor.[1] The inhibitory mechanism of boronic acids against serine hydrolases, such as HSL, typically involves the formation of a reversible covalent bond between the boron atom and the catalytic serine residue in the enzyme's active site.

The general mechanism of HSL regulation and the point of intervention for an inhibitor like this compound is depicted in the following signaling pathway.

Caption: Hormonal Regulation of Lipolysis via the HSL Pathway and Inhibition by this compound.

Experimental Protocols

In Vitro HSL Inhibition Assay

This protocol is based on a generic method for determining the inhibitory activity of compounds against HSL.

Objective: To determine the IC₅₀ value of this compound against purified HSL.

Materials:

-

Purified recombinant human or rat HSL

-

This compound (dissolved in DMSO)

-

Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.0, 1 mM EDTA, 1 mM DTT)

-

Substrate: A fluorescently labeled triglyceride analog or radiolabeled triolein emulsified with phosphatidylcholine/phosphatidylinositol.

-

96-well microplates (black for fluorescence assays)

-

Plate reader (fluorometric or scintillation counter)

Procedure:

-

Enzyme Preparation: Dilute the purified HSL to the desired concentration in cold assay buffer.

-

Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute these stock solutions in the assay buffer to the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1% (v/v).

-

Assay Reaction:

-

Add 25 µL of the diluted this compound solutions or vehicle control (DMSO in assay buffer) to the wells of the microplate.

-

Add 25 µL of the diluted HSL enzyme solution to each well.

-

Pre-incubate the enzyme and inhibitor for 30-60 minutes at room temperature.

-

Initiate the reaction by adding 50 µL of the substrate emulsion.

-

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light if using a fluorescent substrate.

-

Detection:

-

For fluorescent assays, measure the increase in fluorescence at the appropriate excitation and emission wavelengths.

-

For radioactive assays, stop the reaction by adding a stop solution (e.g., a mixture of chloroform/methanol/heptane) and quantify the released radiolabeled fatty acids in the appropriate phase using a scintillation counter.

-

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Caption: Workflow for an in vitro HSL inhibition assay.

Cellular Lipolysis Assay in Adipocytes

This protocol describes how to measure the effect of this compound on lipolysis in a cellular context, for example, using 3T3-L1 adipocytes.

Objective: To assess the ability of this compound to inhibit stimulated lipolysis in cultured adipocytes.

Materials:

-

Differentiated 3T3-L1 adipocytes (or other suitable adipocyte cell line)

-

This compound (dissolved in DMSO)

-

Assay Medium (e.g., DMEM with 2% fatty acid-free BSA)

-

Lipolytic stimulus (e.g., isoproterenol, a β-adrenergic agonist)

-

Glycerol and Free Fatty Acid quantification kits

-

96-well cell culture plates

Procedure:

-

Cell Culture: Plate and differentiate 3T3-L1 preadipocytes into mature adipocytes in 96-well plates.

-

Pre-treatment: Wash the mature adipocytes with PBS and pre-incubate with assay medium containing various concentrations of this compound or vehicle control for 1-2 hours.

-

Stimulation: Add the lipolytic stimulus (e.g., 10 µM isoproterenol) to the wells (except for the basal control wells) and incubate for 1-3 hours at 37°C.

-

Sample Collection: After incubation, collect the assay medium from each well.

-

Quantification:

-

Measure the concentration of glycerol in the collected medium using a commercially available glycerol assay kit.

-

Measure the concentration of free fatty acids in the collected medium using a commercially available FFA assay kit.

-

-

Data Analysis: Normalize the glycerol and FFA release to the total protein content in each well. Calculate the percentage inhibition of stimulated lipolysis by this compound and determine its EC₅₀ value.

Caption: Workflow for a cellular lipolysis assay in adipocytes.

Data Summary

As specific quantitative data for this compound is not publicly available, Table 2 provides a template for the types of data that should be generated and recorded for a comprehensive profile of this inhibitor.

Table 2: Biological Activity of this compound (Template)

| Parameter | Species | Assay Type | Value | Reference |

| IC₅₀ | Human | In vitro enzyme assay | Data not available | |

| IC₅₀ | Rat | In vitro enzyme assay | Data not available | |

| EC₅₀ | Mouse | Cellular lipolysis assay (3T3-L1) | Data not available | |

| Selectivity | Various | Panel of related lipases | Data not available |

Conclusion

This compound is a valuable research tool for investigating the role of hormone-sensitive lipase in metabolic processes. Its boronic acid chemistry provides a specific mechanism for HSL inhibition. The experimental protocols outlined in this guide offer a framework for researchers to characterize the inhibitory potency and cellular effects of this compound. Further studies are warranted to fully elucidate its in vitro and in vivo pharmacological profile, which will be crucial for its potential application in the development of novel therapeutics for metabolic diseases.

References

An In-depth Technical Guide to N-(3-hydroxy-butanoyl)-homoserine lactone (3-OH-C4-HSL)

Disclaimer: The initial query for "HSL-IN-3" is ambiguous. This guide focuses on a representative and well-characterized member of the N-acyl-homoserine lactone (HSL) family of bacterial signaling molecules, N-(3-hydroxy-butanoyl)-homoserine lactone, also known as 3-OH-C4-HSL. HSLs are key molecules in bacterial quorum sensing.

This technical guide provides an in-depth overview of the core molecular properties, relevant signaling pathways, and experimental protocols for N-(3-hydroxy-butanoyl)-homoserine lactone. It is intended for researchers, scientists, and drug development professionals working in the fields of microbiology, infectious disease, and cell signaling.

Core Molecular Data

The fundamental molecular information for N-(3-hydroxy-butanoyl)-homoserine lactone is summarized below. This data is essential for a range of experimental applications, from preparing solutions of known molarity to mass spectrometry analysis.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₃NO₄ | [1][2] |

| Molecular Weight | 187.19 g/mol | [1][2] |

| IUPAC Name | 3-hydroxy-N-[(3S)-2-oxooxolan-3-yl]butanamide | [1] |

| Synonyms | 3-Hydroxy-C4-HSL, N-(3-hydroxybutanoyl)-L-homoserine lactone | [1][3] |

Quorum Sensing Signaling Pathway

N-acyl-homoserine lactones are integral to quorum sensing in Gram-negative bacteria. This process allows bacteria to coordinate gene expression in a population density-dependent manner. The canonical LuxI/LuxR-type quorum sensing circuit is a well-established model for HSL-mediated signaling.

Pathway Description:

-

Synthesis: The LuxI-type synthase produces a specific N-acyl-homoserine lactone (in this case, 3-OH-C4-HSL) from substrates such as S-adenosylmethionine and intermediates of fatty acid biosynthesis.

-

Diffusion: As the bacterial population grows, the concentration of the HSL in the immediate environment increases. These small molecules can diffuse across the bacterial cell membrane.

-

Binding and Activation: Once a threshold concentration is reached, the HSL binds to its cognate LuxR-type transcriptional regulator within the cytoplasm.

-

Gene Expression: The HSL-LuxR complex then binds to specific DNA sequences, known as "lux boxes," in the promoter regions of target genes. This binding event activates the transcription of genes that are often involved in virulence, biofilm formation, and the production of secondary metabolites. This also frequently includes the gene for the LuxI synthase, creating a positive feedback loop.

References

Specificity of HSL-IN-3 for Hormone-Sensitive Lipase: An In-depth Technical Guide

Disclaimer: Despite a comprehensive search, no public data was found for a compound specifically designated "HSL-IN-3." This guide will therefore utilize data for a well-characterized and specific Hormone-Sensitive Lipase (HSL) inhibitor, NNC0076-0079 , as a representative example to illustrate the principles of HSL inhibitor specificity. All data presented pertains to NNC0076-0079.

Introduction

Hormone-Sensitive Lipase (HSL) is a key intracellular enzyme that plays a critical role in the mobilization of fatty acids from stored triglycerides.[1][2][3] Primarily located in adipose tissue, HSL hydrolyzes triacylglycerols and diacylglycerols, releasing free fatty acids (FFAs) and glycerol into circulation to be used as an energy source by other tissues.[3] The activity of HSL is tightly regulated by hormones; it is activated by catecholamines via the cAMP-dependent protein kinase A (PKA) pathway and inhibited by insulin.[3][4] Given its central role in lipid metabolism, HSL is a significant therapeutic target for metabolic disorders such as type 2 diabetes and obesity.[3][5] The development of potent and selective HSL inhibitors is a key focus of drug discovery efforts. This guide provides a detailed technical overview of the specificity of the HSL inhibitor NNC0076-0079, including its inhibitory potency, selectivity against other lipases, and the experimental methodologies used for these assessments.

Quantitative Analysis of Inhibitor Specificity

The specificity of an inhibitor is a critical determinant of its therapeutic potential, as off-target effects can lead to undesirable side effects.[6][7] The selectivity of NNC0076-0079 has been assessed by determining its half-maximal inhibitory concentration (IC50) against human HSL (h-HSL) and a panel of other related lipases.

| Enzyme | Inhibitor | IC50 (µM) | Selectivity vs. h-HSL (fold) |

| Hormone-Sensitive Lipase (h-HSL) | NNC0076-0079 | 0.11 | - |

| Lipoprotein Lipase (LPL) | NNC0076-0079 | >50 | >454 |

| Hepatic Lipase (HL) | NNC0076-0079 | >50 | >454 |

| Bile-Salt Stimulated Lipase (BSSL) | NNC0076-0079 | >50 | >454 |

| Pancreatic Lipase (PL) | NNC0076-0079 | >50 | >454 |

Data sourced from Novo Nordisk document on NNC0076-0079.[7]

The data clearly demonstrates that NNC0076-0079 is a potent inhibitor of h-HSL with an IC50 of 0.11 µM.[7] Importantly, it exhibits high selectivity, with IC50 values greater than 50 µM against other key lipases, indicating a selectivity of over 450-fold.[7] This high degree of specificity is a crucial attribute for a therapeutic candidate, as it minimizes the potential for off-target interactions with other lipases involved in different metabolic pathways.

Signaling Pathways and Experimental Workflows

HSL Activation and Inhibition Pathway

The regulation of HSL activity is a complex process involving hormonal signals that trigger intracellular signaling cascades. The following diagram illustrates the canonical pathway for HSL activation by catecholamines and its inhibition by insulin.

Caption: Hormonal regulation of HSL activity and site of inhibition.

Experimental Workflow for Determining IC50

The determination of an inhibitor's IC50 value is a standard procedure in drug discovery to quantify its potency. The following diagram outlines a typical workflow for an in vitro HSL activity assay to determine the IC50 of an inhibitor like NNC0076-0079.

Caption: Workflow for in vitro determination of HSL inhibitor IC50.

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate assessment of inhibitor specificity. Below are representative protocols for key assays.

In Vitro HSL Inhibition Assay (IC50 Determination)

This protocol is based on the methodology described for NNC0076-0079.[7]

1. Reagents and Materials:

-

Recombinant human HSL (h-HSL)

-

Fluorescently labeled triglyceride analogue substrate (e.g., a substrate that releases a fluorescent product upon hydrolysis)

-

Assay Buffer (e.g., phosphate buffer, pH 7.4, containing bovine serum albumin as a fatty acid acceptor)

-

NNC0076-0079

-

DMSO (for inhibitor stock solution)

-

96-well microplates

-

Fluorimeter

2. Procedure:

-

Prepare a stock solution of NNC0076-0079 in DMSO.

-

Perform serial dilutions of the inhibitor in assay buffer to create a range of concentrations to be tested (e.g., from 0.001 µM to 100 µM).

-

In a 96-well plate, add a fixed amount of recombinant h-HSL to each well.

-

Add the serially diluted inhibitor to the wells. Include control wells with buffer only (100% activity) and wells with a known potent HSL inhibitor or no enzyme (0% activity).

-

Pre-incubate the enzyme and inhibitor for 30-70 minutes at room temperature to allow for binding.

-

Initiate the enzymatic reaction by adding the emulsified fluorescent triglyceride analogue substrate to all wells.

-

Incubate the plate for 2 hours at 37°C.

-

Stop the reaction (if necessary, depending on the assay format).

-

Measure the fluorescence intensity in each well using a fluorimeter at the appropriate excitation and emission wavelengths for the specific substrate used.

3. Data Analysis:

-

Calculate the percentage of HSL activity for each inhibitor concentration relative to the control (100% activity).

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.

Kinase and Lipase Selectivity Profiling

To ensure the specificity of a lead compound, it is crucial to screen it against a broad panel of related enzymes.

1. Objective: To determine the IC50 values of the test compound against a panel of other lipases (e.g., LPL, HL, BSSL, PL) and potentially a panel of protein kinases, as many kinase inhibitors have off-target effects on lipases and vice versa.

2. General Protocol:

-

Utilize commercially available kinase and lipase profiling services (e.g., Eurofins, Reaction Biology) or established in-house assays for each enzyme.

-

For each enzyme, a specific substrate and assay condition will be used. For lipases, this will typically involve a radiolabeled or fluorescently labeled lipid substrate. For kinases, it usually involves measuring the transfer of a radiolabeled phosphate from ATP to a peptide or protein substrate.

-

The test compound is serially diluted and incubated with each enzyme in the panel.

-

The enzymatic activity is measured, and the IC50 value for each enzyme is determined as described in the HSL inhibition assay protocol.

3. Data Analysis:

-

The selectivity of the compound is expressed as the ratio of the IC50 for the off-target enzyme to the IC50 for the primary target (HSL). A higher ratio indicates greater selectivity.

Conclusion

The characterization of an HSL inhibitor's specificity is a multi-faceted process that relies on quantitative biochemical assays. The data for NNC0076-0079 demonstrates a highly potent and selective inhibition of HSL, a desirable profile for a therapeutic agent targeting metabolic diseases. The experimental protocols and workflows outlined in this guide provide a framework for the rigorous evaluation of HSL inhibitor candidates, ensuring a thorough understanding of their on-target potency and off-target liabilities. This detailed assessment is fundamental for the successful progression of novel HSL inhibitors in drug development pipelines.

References

- 1. paulogentil.com [paulogentil.com]

- 2. The effect of exercise training on hormone-sensitive lipase in rat intra-abdominal adipose tissue and muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Simplified assays of lipolysis enzymes for drug discovery and specificity assessment of known inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. novonordisk.com [novonordisk.com]

A Technical Deep Dive: HSL-IN-3 and the Landscape of Lipase Inhibition

For Researchers, Scientists, and Drug Development Professionals

In the quest for effective therapeutics targeting metabolic disorders, the inhibition of lipases presents a compelling strategy. This guide provides an in-depth technical comparison of lipase inhibitors, with a focus on the emerging class of Hormone-Sensitive Lipase (HSL) inhibitors, exemplified by HSL-IN-3, and their standing relative to established pancreatic lipase inhibitors such as Orlistat and Cetilistat. Through a detailed examination of their mechanisms of action, inhibitory profiles, and the experimental methodologies used for their characterization, this document aims to equip researchers and drug development professionals with a comprehensive understanding of this critical area of metabolic research.

Introduction to Lipase Inhibition

Lipases are pivotal enzymes in lipid metabolism, catalyzing the hydrolysis of triglycerides into fatty acids and glycerol. Their inhibition offers a direct approach to modulating lipid absorption and mobilization, with significant implications for the management of obesity, dyslipidemia, and type 2 diabetes. The two primary targets for therapeutic lipase inhibition are pancreatic lipase, which is crucial for dietary fat digestion in the gastrointestinal tract, and hormone-sensitive lipase, a key regulator of intracellular lipid breakdown in adipose tissue.[1]

Comparative Analysis of Lipase Inhibitors

This section provides a detailed comparison of this compound against the well-established pancreatic lipase inhibitors, Orlistat and Cetilistat. Due to the limited publicly available data on a specific compound named "this compound," we will utilize data for a representative and well-characterized HSL inhibitor, NNC0076-0079 , to facilitate a meaningful comparison of the inhibitor classes.

Mechanism of Action

Hormone-Sensitive Lipase (HSL) Inhibitors (e.g., NNC0076-0079):

HSL inhibitors act within adipocytes to block the breakdown of stored triglycerides.[2] HSL is a key enzyme in the lipolytic cascade, which is activated by hormones like catecholamines and glucagon, and inhibited by insulin.[3] By inhibiting HSL, these compounds prevent the release of free fatty acids (FFAs) from adipose tissue into the bloodstream.[2] This reduction in circulating FFAs can lead to improved insulin sensitivity and better glycemic control, making HSL inhibitors a promising therapeutic target for type 2 diabetes and dyslipidemia.[1][2]

Pancreatic Lipase Inhibitors (Orlistat and Cetilistat):

In contrast, Orlistat and Cetilistat are peripherally acting inhibitors that target pancreatic lipase in the lumen of the stomach and small intestine.[4] They form a covalent bond with the serine residue in the active site of gastric and pancreatic lipases, rendering the enzymes inactive.[4] This prevents the hydrolysis of dietary triglycerides into absorbable free fatty acids and monoglycerides.[4] As a result, a portion of dietary fat passes through the digestive system undigested and is excreted, leading to a caloric deficit and weight loss.

Quantitative Inhibitory Profile

The following tables summarize the available quantitative data for the representative HSL inhibitor and the pancreatic lipase inhibitors.

Table 1: In Vitro Inhibitory Potency (IC50)

| Inhibitor | Target Lipase | IC50 | Organism |

| NNC0076-0079 | Hormone-Sensitive Lipase | Not specified, but selective inhibition demonstrated | Not specified |

| Orlistat | Pancreatic Lipase | 0.22 µg/mL | Porcine |

| Cetilistat | Pancreatic Lipase | 5.95 nM | Human |

| 54.8 nM | Rat |

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions.

In Vivo Efficacy

NNC0076-0079 (HSL Inhibitor):

-

Animal Model: Overnight-fasted mice, rats, and dogs.[5]

-

Effects: Demonstrated antilipolytic effects with reductions in plasma glycerol levels in all species. The impact on plasma free fatty acid levels was species-dependent. In a streptozotocin-induced diabetic rat model, inhibition of HSL also led to a reduction in hyperglycemia.[6]

Orlistat (Pancreatic Lipase Inhibitor):

-

Clinical Trials: Extensive clinical trials have demonstrated Orlistat's efficacy in promoting weight loss and improving obesity-related comorbidities.

Cetilistat (Pancreatic Lipase Inhibitor):

-

Clinical Trials: Phase II and III clinical trials have shown that Cetilistat promotes significant weight loss compared to placebo and has a comparable efficacy to Orlistat, but with potentially better gastrointestinal tolerability.[4]

Experimental Protocols

In Vitro Lipase Inhibition Assay (General Protocol)

This protocol describes a common method for determining the in vitro inhibitory activity of a compound against lipase.

Materials:

-

Purified lipase (e.g., porcine pancreatic lipase, recombinant human HSL)

-

Substrate (e.g., p-nitrophenyl palmitate (pNPP) for pancreatic lipase, a fluorescently labeled triglyceride analogue for HSL)

-

Test inhibitor (dissolved in a suitable solvent like DMSO)

-

Assay buffer (e.g., Tris-HCl buffer, pH 8.0)

-

96-well microplate

-

Microplate reader (spectrophotometer or fluorometer)

Procedure:

-

Prepare a stock solution of the test inhibitor in a suitable solvent.

-

In a 96-well plate, add the assay buffer.

-

Add varying concentrations of the test inhibitor to the wells. Include a positive control (a known inhibitor) and a negative control (solvent only).

-

Add the lipase enzyme solution to all wells except for the blank.

-

Pre-incubate the plate at a specific temperature (e.g., 37°C) for a defined period (e.g., 10-30 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiate the enzymatic reaction by adding the substrate solution to all wells.

-

Immediately measure the absorbance or fluorescence at regular intervals using a microplate reader.

-

Calculate the rate of the enzymatic reaction for each inhibitor concentration.

-

Determine the percentage of inhibition relative to the negative control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

In Vivo Assessment of Lipase Inhibitors in a Rodent Model of Dyslipidemia

This protocol outlines a general procedure for evaluating the in vivo efficacy of lipase inhibitors.

Animal Model:

-

Genetically modified or diet-induced rodent models of dyslipidemia (e.g., ApoE-/- mice, rats on a high-fat diet).[7][8][9]

Procedure:

-

Acclimatize the animals to the housing conditions and diet.

-

Induce dyslipidemia through a high-fat diet or by using a genetically predisposed strain.

-

Divide the animals into treatment groups: vehicle control, positive control (e.g., Orlistat), and one or more groups receiving different doses of the test inhibitor.

-

Administer the test compounds or vehicle orally once or twice daily for a specified period (e.g., 4-12 weeks).

-

Monitor body weight, food intake, and any adverse effects throughout the study.

-

At the end of the treatment period, collect blood samples for the analysis of plasma lipids (total cholesterol, LDL-C, HDL-C, triglycerides) and glucose.

-

Collect and analyze fecal samples to measure fat excretion.

-

Harvest relevant tissues (e.g., liver, adipose tissue) for histological analysis and gene expression studies.

-

Statistically analyze the data to determine the efficacy of the test inhibitor in improving the lipid profile and other metabolic parameters.

Signaling Pathways and Experimental Workflows

Hormone-Sensitive Lipase (HSL) Signaling Pathway

The following diagram illustrates the signaling cascade that regulates HSL activity in an adipocyte.

Caption: HSL activation by hormonal signaling.

Experimental Workflow for Lipase Inhibitor Characterization

This diagram outlines the typical workflow for the preclinical evaluation of a novel lipase inhibitor.

References

- 1. An Overview of Hormone-Sensitive Lipase (HSL) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are Hormone sensitive lipase inhibitors and how do they work? [synapse.patsnap.com]

- 3. scbt.com [scbt.com]

- 4. Application of in vivo animal models to characterize the pharmacokinetic and pharmacodynamic properties of drug candidates in discovery settings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. novonordisk.com [novonordisk.com]

- 6. researchgate.net [researchgate.net]

- 7. criver.com [criver.com]

- 8. ijper.org [ijper.org]

- 9. Hyperlipidaemia and cardioprotection: Animal models for translational studies - PMC [pmc.ncbi.nlm.nih.gov]

The Crucial Role of Hormone-Sensitive Lipase Inhibition in Metabolic Disorder Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hormone-Sensitive Lipase (HSL) is a key intracellular enzyme that plays a critical role in the mobilization of fatty acids from stored triglycerides. Its dysregulation is intimately linked to the pathophysiology of numerous metabolic disorders, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease. Consequently, the inhibition of HSL has emerged as a promising therapeutic strategy for mitigating the metabolic disturbances associated with these conditions. This technical guide provides an in-depth overview of the core principles and methodologies for utilizing HSL inhibitors in the study of metabolic disorders. We will delve into the mechanism of HSL action, detail quantitative data for known inhibitors, provide comprehensive experimental protocols for their evaluation, and visualize the intricate signaling pathways and experimental workflows involved.

Introduction: Hormone-Sensitive Lipase in Metabolic Homeostasis

Hormone-sensitive lipase is a multifunctional enzyme primarily expressed in adipose tissue, where it catalyzes the hydrolysis of diacylglycerols to monoacylglycerols, a rate-limiting step in the breakdown of stored fats (lipolysis).[1][2] The free fatty acids (FFAs) and glycerol released into circulation serve as vital energy substrates for various tissues. The activity of HSL is tightly regulated by hormonal signals; catecholamines stimulate HSL activity via the cAMP-PKA signaling cascade, while insulin potently inhibits its function.[3][4][5]

In metabolic disorders such as obesity and type 2 diabetes, the intricate balance of HSL regulation is often disrupted. Elevated basal lipolysis and blunted responses to hormonal stimulation are characteristic features of hypertrophied adipocytes in obese individuals.[6] This leads to chronically elevated circulating FFAs, which can induce insulin resistance in peripheral tissues like skeletal muscle and the liver, contributing to the progression of metabolic disease.[3][4] Therefore, the targeted inhibition of HSL presents a viable approach to normalize FFA levels and improve insulin sensitivity.

Quantitative Data for HSL Inhibitors

A variety of small molecule inhibitors targeting HSL have been developed and characterized. The potency of these inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce HSL enzymatic activity by 50%. Below is a summary of publicly available data for some known HSL inhibitors. It is important to note that the specific inhibitor "HSL-IN-3" is not a widely recognized designation in scientific literature; therefore, this guide focuses on established HSL inhibitors.

| Inhibitor | Target Organism | IC50 | Notes |

| Cay10499 | Human | Not specified | Also inhibits other lipases.[7] |

| WWL11 | Mouse | Potent | Much less potent against human HSL.[7] |

| Compound 13f | Mouse | Potent | Much less potent against human HSL.[7] |

| NNC0076-0079 | Rat | Not specified in vitro; oral dose of ≥25 mg/kg shows in vivo inhibition | Substrate inhibitor that acts in a non-covalent manner.[8] |

| Orlistat | Pan-lipase inhibitor | Not specified for HSL | Broad-spectrum lipase inhibitor.[7] |

| Boronated compound 1 | Rat | 7 nM | High selectivity against cholinesterases; in vivo antilipolytic effect at 3 mg/kg.[5] |

| Quinclorac | Rat | Nanomolar range | Agrochemical with antilipase activity.[5] |

| Rosemary extract | Not specified | 95.2 µg/mL | Natural product inhibitor.[5] |

| Malva nicaeensis extract | Not specified | 51.1 µg/mL | Natural product inhibitor.[5] |

| Haplophyllum buxbaumii extract | Not specified | 101.3 µg/mL | Natural product inhibitor.[5] |

| Anchusa italica extract | Not specified | 132.8 µg/mL | Natural product inhibitor.[5] |

Signaling Pathways and Experimental Workflows

Hormonal Regulation of Lipolysis Signaling Pathway

The activity of HSL is centrally controlled by the PKA signaling pathway, which is activated by catecholamines and inhibited by insulin. Understanding this pathway is crucial for interpreting the effects of HSL inhibitors.

Experimental Workflow for In Vitro HSL Inhibitor Screening

A typical workflow for identifying and characterizing novel HSL inhibitors involves a series of in vitro assays to determine potency, selectivity, and mechanism of action.

Experimental Protocols

Detailed and robust experimental protocols are fundamental for the accurate assessment of HSL inhibitors. Below are representative methodologies for key in vitro and cell-based assays.

In Vitro HSL Activity Assay (Spectrophotometric)

This assay measures the enzymatic activity of HSL by monitoring the release of a chromogenic product from a synthetic substrate.

Materials:

-

Recombinant human HSL (long form)[7]

-

HSL substrate: p-nitrophenyl butyrate (pNPB)

-

Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 1 mM EDTA and 0.1% (w/v) bovine serum albumin (BSA)

-

HSL inhibitor stock solutions (dissolved in DMSO)

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 405 nm

Procedure:

-

Prepare serial dilutions of the HSL inhibitor in the assay buffer. The final DMSO concentration should be kept below 1%.

-

In a 96-well plate, add 20 µL of the diluted inhibitor or vehicle (DMSO in assay buffer) to the appropriate wells.

-

Add 160 µL of the assay buffer to each well.

-

Add 10 µL of the recombinant HSL enzyme solution to each well and incubate for 10 minutes at 37°C.

-

Initiate the reaction by adding 10 µL of the pNPB substrate solution.

-

Immediately measure the absorbance at 405 nm every minute for 20-30 minutes at 37°C.

-

Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.

-

Determine the percent inhibition relative to the vehicle control and plot the results against the inhibitor concentration to calculate the IC50 value.

Adipocyte Lipolysis Assay (Glycerol and FFA Release)

This cell-based assay assesses the effect of HSL inhibitors on lipolysis in primary adipocytes or differentiated adipocyte cell lines (e.g., 3T3-L1).

Materials:

-

Differentiated adipocytes (e.g., 3T3-L1)

-

Krebs-Ringer bicarbonate buffer (KRBH) supplemented with 2% BSA and 5 mM glucose

-

Isoproterenol (β-adrenergic agonist)

-

Insulin

-

HSL inhibitor stock solutions

-

Glycerol assay kit

-

Free fatty acid assay kit

-

24-well cell culture plates

Procedure:

-

Plate differentiated adipocytes in 24-well plates and allow them to equilibrate in serum-free medium for 2 hours.

-

Wash the cells twice with KRBH buffer.

-

Pre-incubate the cells with various concentrations of the HSL inhibitor or vehicle in KRBH buffer for 30 minutes at 37°C.

-

To measure stimulated lipolysis, add isoproterenol (e.g., 10 µM final concentration) to the wells and incubate for 1-2 hours at 37°C. For basal lipolysis, add only the vehicle.

-

To assess the effect on insulin-mediated suppression of lipolysis, pre-incubate with the inhibitor, then add insulin (e.g., 100 nM) for 30 minutes before stimulating with isoproterenol.

-

After incubation, collect the media from each well.

-

Measure the concentration of glycerol and FFAs in the collected media using commercially available kits, following the manufacturer's instructions.

-

Normalize the glycerol and FFA release to the total protein content or cell number in each well.

-

Analyze the data to determine the effect of the inhibitor on basal, stimulated, and insulin-suppressed lipolysis.

Western Blot Analysis of Insulin Signaling

This protocol is used to investigate the downstream effects of HSL inhibition on the insulin signaling pathway, typically by assessing the phosphorylation status of key signaling proteins like Akt.

Materials:

-

Differentiated adipocytes

-

HSL inhibitor

-

Insulin

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis equipment

-

Western blot transfer system

-

Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Treat differentiated adipocytes with the HSL inhibitor or vehicle for a specified time.

-

Stimulate the cells with insulin (e.g., 100 nM) for a short period (e.g., 10-15 minutes).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe for total Akt and a loading control (e.g., GAPDH) to ensure equal protein loading.

-

Quantify the band intensities to determine the ratio of phosphorylated Akt to total Akt.

Conclusion

The inhibition of Hormone-Sensitive Lipase represents a compelling strategy for the investigation and potential treatment of metabolic disorders. A thorough understanding of HSL's role in lipolysis and its regulation is paramount for the effective application of its inhibitors in research. This guide provides a foundational framework for scientists and drug development professionals, encompassing the necessary quantitative data, signaling pathway knowledge, and detailed experimental protocols to advance the study of HSL inhibition in the context of metabolic diseases. The continued development and characterization of potent and selective HSL inhibitors will undoubtedly pave the way for novel therapeutic interventions to combat the growing global health challenge of metabolic disorders.

References

- 1. Lipolysis - Wikipedia [en.wikipedia.org]

- 2. Adipocyte Lipolysis: from molecular mechanisms of regulation to disease and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Update on the synergistic effect of HSL and insulin in the treatment of metabolic disorders | Semantic Scholar [semanticscholar.org]

- 4. Update on the synergistic effect of HSL and insulin in the treatment of metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An Overview of Hormone-Sensitive Lipase (HSL) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Relationship between Site-Specific HSL Phosphorylation and Adipocyte Lipolysis in Obese Women - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Simplified assays of lipolysis enzymes for drug discovery and specificity assessment of known inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. novonordisk.com [novonordisk.com]

Technical Whitepaper: Preliminary Studies on the Hormone-Sensitive Lipase Inhibitor HSL-IN-3

Disclaimer: Extensive literature searches did not yield specific information on a compound designated "HSL-IN-3". This technical guide, therefore, focuses on a representative and well-characterized small molecule inhibitor of Hormone-Sensitive Lipase (HSL), NNC0076-0079 , to illustrate the type of data and experimental protocols relevant to the preliminary investigation of such a compound. The information presented herein is based on publicly available data for NNC0076-0079 and established knowledge of HSL signaling.

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hormone-Sensitive Lipase (HSL) is a key intracellular enzyme that plays a crucial role in the mobilization of fatty acids from stored triglycerides.[1] In adipose tissue, HSL, in concert with adipose triglyceride lipase (ATGL) and monoacylglycerol lipase (MGL), is involved in the hydrolysis of triacylglycerols into free fatty acids (FFAs) and glycerol.[2] The activity of HSL is tightly regulated by hormones, most notably its stimulation by catecholamines via protein kinase A (PKA) and its inhibition by insulin.[1][3] Given its central role in lipolysis, HSL has emerged as a significant therapeutic target for metabolic disorders, including type 2 diabetes and obesity, where elevated plasma FFAs contribute to insulin resistance.[1]

This whitepaper provides a technical overview of the preliminary evaluation of a novel HSL inhibitor, exemplified by NNC0076-0079. It details its mechanism of action, summarizes key in vitro and in vivo data, provides exemplary experimental protocols, and visualizes the relevant signaling pathways.

Core Compound Details (Exemplified by NNC0076-0079)

| Property | Detail | Reference |

| Compound ID | NNC0076-0079 | [2] |

| Target | Hormone-Sensitive Lipase (HSL) | [2] |

| Mechanism of Action | Substrate inhibitor that non-covalently blocks the active site of HSL. The enzyme regains activity after hydrolyzing the ester bond of the inhibitor. | [2] |

| Chemical Name | Morpholin-4-yl-carbamic acid 4-chloro-phenyl ester | [2] |

Quantitative Data Summary

Table 1: In Vitro Activity of NNC0076-0079

| Assay | Species | IC₅₀ (nM) | Notes | Reference |

| HSL Inhibition | Rat | 13 | Selectively inhibits HSL. | [2] |

| HSL Inhibition | Human | 22 | Selectively inhibits HSL. | [2] |

Table 2: In Vivo Efficacy of NNC0076-0079 in Rats

| Dose (Oral) | Effect on Plasma Glycerol | Duration of Effect | Animal Model | Reference |

| 30 mg/kg | 30-75% reduction relative to pre-dosing levels | 3 hours | Overnight-fasted rats | [2] |

| ≥ 25 mg/kg | Solid inhibition of HSL (drop in plasma glycerol) | Not specified | Fasted rats | [2] |

Experimental Protocols

In Vitro HSL Inhibition Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against HSL.

Materials:

-

Recombinant human or rat HSL

-

Substrate: e.g., radiolabeled triolein or a fluorescently labeled diacylglycerol analog

-

Test compound (e.g., NNC0076-0079) dissolved in DMSO

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.0, containing fatty acid-free BSA)

-

Scintillation cocktail (for radiolabeled assays) or fluorescence plate reader

Procedure:

-

Prepare a stock solution of the test compound in DMSO.[2]

-

Create a series of dilutions of the test compound in the assay buffer. The final DMSO concentration should be kept constant across all wells (e.g., 0.4%).[2]

-

In a microplate, add the diluted test compound, recombinant HSL enzyme, and assay buffer.

-

Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) at 37°C.

-

Initiate the reaction by adding the substrate.

-

Incubate the reaction mixture for a specific time (e.g., 30 minutes) at 37°C.

-

Stop the reaction (e.g., by adding a stop solution or by heat inactivation).

-

Quantify the product formation (e.g., released radiolabeled fatty acids by liquid scintillation counting or fluorescence intensity).

-

Plot the percentage of HSL activity against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

In Vivo Antilipolytic Effect in Rodents

This protocol outlines a method to assess the effect of an HSL inhibitor on plasma glycerol and free fatty acid (FFA) levels in rats or mice.

Animal Model:

-

Male Sprague-Dawley rats or C57BL/6 mice.

-

Animals are fasted overnight to induce a state of high lipolytic activity.[2]

Formulation:

-

The test compound can be formulated as a suspension in a vehicle such as 0.4% Tween 80 and 0.2% carboxymethylcellulose sodium salt in water.[2]

Procedure:

-

Acclimate the animals to handling and gavage procedures.

-

Fast the animals overnight (e.g., 16 hours) with free access to water.

-

Collect a baseline blood sample (t=0) from the tail vein or another appropriate site.

-

Administer the test compound or vehicle orally (p.o.) by gavage.[2]

-

Collect subsequent blood samples at various time points post-dosing (e.g., 15 min, 30 min, 1h, 2h, 3h, 5h).[2]

-

Process the blood samples to obtain plasma.

-

Analyze the plasma samples for glycerol and FFA concentrations using commercially available colorimetric assay kits.

-

Calculate the percentage change in glycerol and FFA levels from baseline for each animal at each time point.

-

Compare the effects of the test compound to the vehicle control group using appropriate statistical analysis (e.g., ANOVA).

Signaling Pathways and Workflows

HSL Regulatory Signaling Pathway

The activity of HSL is primarily regulated by reversible phosphorylation. Catecholamines, acting through β-adrenergic receptors, increase intracellular cAMP levels, which activates Protein Kinase A (PKA). PKA then phosphorylates HSL at specific serine residues (Ser563, Ser659, and Ser660), leading to its activation and translocation to the lipid droplet.[4] Conversely, insulin signaling activates phosphodiesterase-3B (PDE-3B), which degrades cAMP, thereby reducing PKA activity and HSL phosphorylation.[1] Additionally, AMP-activated protein kinase (AMPK) can phosphorylate HSL at Ser565, which inhibits its activity.[4]

Experimental Workflow for HSL Inhibitor Screening

The following diagram illustrates a typical workflow for the initial screening and characterization of a potential HSL inhibitor.

Conclusion

The preliminary data on the representative HSL inhibitor NNC0076-0079 demonstrate potent and selective inhibition of HSL in vitro and a clear antilipolytic effect in vivo. These findings support the therapeutic hypothesis that inhibiting HSL can effectively lower circulating free fatty acids. The provided protocols and workflows offer a foundational framework for the discovery and preclinical development of novel HSL inhibitors. Further studies would be required to establish a full pharmacokinetic and pharmacodynamic profile, assess long-term efficacy in disease models, and conduct comprehensive safety and toxicology evaluations before advancing a candidate like "this compound" into clinical development.

References

In-Depth Technical Guide to HSL-IN-3: A Potent Hormone-Sensitive Lipase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of HSL-IN-3, a boronic acid ester derivative identified as a potent inhibitor of hormone-sensitive lipase (HSL). HSL is a key enzyme in the mobilization of fatty acids from stored triglycerides, making it a significant target in metabolic research and drug development for conditions such as obesity, type 2 diabetes, and dyslipidemia. This document details the chemical properties, supplier information, and availability of this compound. Furthermore, it outlines the signaling pathway of HSL and provides a foundational experimental protocol for assessing its inhibitory activity. All quantitative data is presented in structured tables, and key pathways and workflows are visualized using diagrams generated with the DOT language.

Introduction to Hormone-Sensitive Lipase (HSL)

Hormone-sensitive lipase is a crucial intracellular enzyme that catalyzes the hydrolysis of triacylglycerols, diacylglycerols, and cholesteryl esters, releasing free fatty acids (FFAs) and glycerol.[1][2] This process, known as lipolysis, is fundamental for the regulation of energy homeostasis. HSL is highly expressed in adipose tissue and is also found in steroidogenic tissues, where it is involved in the liberation of cholesterol for steroid hormone production.[2] The activity of HSL is tightly regulated by hormones such as catecholamines (e.g., epinephrine) and adrenocorticotropic hormone (ACTH), which activate HSL, and insulin, which inhibits its activity.[2][3]

This compound: A Specific HSL Inhibitor

This compound is a commercially available small molecule inhibitor of hormone-sensitive lipase. Its specific chemical identity is 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoic Acid Ethyl Ester.

Chemical Properties

| Property | Value |

| IUPAC Name | 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoic Acid Ethyl Ester |

| CAS Number | 346656-34-6 |

| Molecular Formula | C₁₄H₁₉BO₄ |

| Molecular Weight | 262.11 g/mol |

| Class | Boronic Acid Ester Derivative |

Supplier and Availability

This compound is available from several chemical suppliers catering to the research community. The following table lists some of the known suppliers. Availability and pricing should be confirmed on the respective supplier websites.

| Supplier | Website |

| MedchemExpress | --INVALID-LINK-- |

| Tebubio | --INVALID-LINK-- |

| Santa Cruz Biotechnology | --INVALID-LINK-- |

| TCI Chemicals | --INVALID-LINK-- |

Mechanism of Action and Signaling Pathway

The primary mechanism of action for HSL inhibitors like this compound is the blockage of the active site of the HSL enzyme, thereby preventing the hydrolysis of its substrates.

HSL Signaling Pathway

The activation of HSL is a well-characterized signaling cascade initiated by hormonal stimuli. The following diagram illustrates the canonical pathway leading to HSL activation.

Experimental Protocols

In Vitro HSL Inhibition Assay

This protocol provides a framework for determining the inhibitory potential of compounds like this compound on HSL activity using a fluorometric assay.

Materials:

-

Recombinant human HSL

-

This compound (or other test inhibitors)

-

Fluorescent lipase substrate (e.g., EnzChek® Lipase Substrate)

-

Assay buffer (e.g., 10 mM Tris-HCl, pH 7.2, containing 1 mM EDTA)

-

96-well black microplates

-

Microplate reader with fluorescence capabilities

Procedure:

-

Prepare Reagents:

-

Reconstitute recombinant HSL in assay buffer to the desired concentration.

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of this compound in assay buffer.

-

Prepare the fluorescent lipase substrate according to the manufacturer's instructions.

-

-

Assay Setup:

-

To each well of a 96-well plate, add the appropriate volume of assay buffer.

-

Add the diluted this compound or vehicle control (DMSO) to the respective wells.

-

Add the reconstituted HSL enzyme to all wells except the background control wells.

-

Pre-incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the inhibitor to interact with the enzyme.

-

-

Initiate Reaction:

-

Add the fluorescent lipase substrate to all wells to start the reaction.

-

-

Measurement:

-

Immediately measure the fluorescence in a kinetic mode at the appropriate excitation and emission wavelengths for the chosen substrate.

-

-

Data Analysis:

-

Calculate the rate of substrate hydrolysis for each concentration of the inhibitor.

-

Plot the percentage of HSL inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.

-

The following diagram illustrates the general workflow for this in vitro assay.

Conclusion

This compound is a readily available and specific inhibitor of hormone-sensitive lipase. Its boronic acid ester chemistry provides a valuable tool for researchers investigating the role of HSL in metabolic diseases. The information and protocols provided in this guide serve as a starting point for the in-depth study of this compound and its effects on cellular and physiological processes. Further characterization of its inhibitory potency and in vivo efficacy will be crucial for its potential development as a therapeutic agent.

References

Methodological & Application

Application Notes and Protocols for HSL-IN-3: An In Vitro Guide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro use of HSL-IN-3, a boronic acid ester derivative that functions as an inhibitor of Hormone-Sensitive Lipase (HSL). This document outlines the mechanism of action of HSL, details experimental protocols for assessing the inhibitory activity of this compound, and presents available quantitative data.

Introduction to Hormone-Sensitive Lipase (HSL)

Hormone-Sensitive Lipase is a key intracellular enzyme that catalyzes the hydrolysis of triacylglycerols and diacylglycerols, releasing free fatty acids (FFAs) and glycerol. This process, known as lipolysis, is critical for the mobilization of stored fat in adipose tissue to meet the body's energy demands. The activity of HSL is tightly regulated by hormones. Catecholamines, for instance, stimulate HSL activity through a signaling cascade involving cyclic AMP (cAMP) and protein kinase A (PKA), while insulin inhibits its activity. Given its central role in lipid metabolism, HSL is a significant therapeutic target for metabolic disorders such as obesity and type 2 diabetes.

This compound: A Boronic Acid-Based Inhibitor

This compound (CAS: 346656-34-6) is a synthetic small molecule designed to inhibit the enzymatic activity of HSL. As a boronic acid ester derivative, it is part of a class of compounds known for their ability to interact with the active site of serine hydrolases like HSL.

Quantitative Data

The available in vitro efficacy data for this compound is summarized below. It is important to note that further independent validation is recommended.

| Compound | Cell Line/Enzyme | Assay Type | Endpoint | IC50 Value |

| This compound | MCF7 Cells | Cell-based | Not Specified | ~ 42 µM |

| This compound | Maltase | Enzymatic | Not Specified | 274 µM (moderate inhibition) |

Signaling Pathway

The canonical signaling pathway leading to the activation of HSL in adipocytes is depicted below. This compound is expected to interfere with the catalytic activity of HSL, thereby blocking the downstream release of free fatty acids and glycerol.

Experimental Protocols

The following are detailed protocols for key in vitro experiments to characterize the activity of this compound. These are generalized methods and may require optimization for specific experimental conditions and cell types.

HSL Enzymatic Activity Assay

This protocol describes a cell-free enzymatic assay to determine the direct inhibitory effect of this compound on purified HSL or HSL present in cell lysates.

Workflow Diagram:

Materials:

-

Purified recombinant HSL or cell lysate containing HSL

-

This compound

-

p-Nitrophenyl butyrate (pNPB) or a fluorescent lipase substrate

-

Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.4, 1 mM EDTA, 1 mM DTT)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare this compound dilutions: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in Assay Buffer to obtain a range of concentrations. Include a vehicle control (DMSO in Assay Buffer).

-

Enzyme Preparation: Dilute the purified HSL or cell lysate in cold Assay Buffer to the desired working concentration.

-

Assay Setup: In a 96-well plate, add 25 µL of each this compound dilution or vehicle control.

-

Add Enzyme: Add 50 µL of the diluted HSL enzyme solution to each well.

-

Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

-

Substrate Preparation: Prepare the substrate solution. For pNPB, dissolve it in ethanol and then dilute in Assay Buffer.

-

Initiate Reaction: Add 25 µL of the substrate solution to each well to start the reaction.

-

Incubation: Incubate the plate at 37°C for 30-60 minutes.

-